molecular formula C19H20N4O B1684201 AG14361 CAS No. 328543-09-5

AG14361

Cat. No.: B1684201
CAS No.: 328543-09-5
M. Wt: 320.4 g/mol
InChI Key: SEKJSSBJKFLZIT-UHFFFAOYSA-N
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Description

AG-14361 is a potent inhibitor of poly (adenosine diphosphate-ribose) polymerase 1 (PARP1), a nuclear enzyme critically involved in DNA repair pathways. This compound has shown significant potential in enhancing the effectiveness of chemotherapeutic agents and radiation therapy in various cancer cell lines .

Biochemical Analysis

Biochemical Properties

AG14361 interacts with PARP, inhibiting its activity and thereby affecting the repair of DNA strand breaks . This interaction is highly specific, with an inhibition constant of less than 5 nM .

Cellular Effects

In human cancer cell lines such as A549, LoVo, and SW620, this compound inhibits cell proliferation . It also enhances the cytotoxicity of DNA-damaging chemotherapy and radiation therapy .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting PARP-1-mediated DNA repair. This increases the cytotoxicity of DNA-damaging cancer therapeutics .

Temporal Effects in Laboratory Settings

In vitro studies have shown that this compound prevents NAD depletion, a measure of PARP activation, in a dose-dependent manner . This suggests that this compound has a rapid effect on PARP activation and can maintain its inhibitory effect over time .

Dosage Effects in Animal Models

In vivo studies have shown that this compound enhances the antitumor effects of DNA-damaging drugs such as temozolomide and topoisomerase I inhibitors . The effects of this compound vary with different dosages, suggesting a dose-dependent response .

Metabolic Pathways

Given its role as a PARP inhibitor, it likely interacts with enzymes involved in DNA repair and potentially affects metabolic flux or metabolite levels .

Transport and Distribution

Given its molecular mechanism of action, it is likely that it is transported to the nucleus where it can interact with PARP .

Subcellular Localization

This compound is likely localized to the nucleus given its role as a PARP inhibitor. In the nucleus, it can inhibit PARP and thereby affect DNA repair processes .

Preparation Methods

AG-14361 can be synthesized through a series of chemical reactions involving specific reagents and conditions. . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

AG-14361 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of AG-14361 may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

AG-14361 has been extensively studied for its applications in various scientific fields:

Comparison with Similar Compounds

AG-14361 is unique in its high potency and selectivity for PARP1 compared to other PARP inhibitors. Some similar compounds include:

AG-14361 stands out due to its higher potency and ability to enhance the efficacy of chemotherapeutic agents and radiation therapy .

Properties

IUPAC Name

2-[4-[(dimethylamino)methyl]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-22(2)12-13-6-8-14(9-7-13)18-21-16-5-3-4-15-17(16)23(18)11-10-20-19(15)24/h3-9H,10-12H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKJSSBJKFLZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186513
Record name AG-14361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328543-09-5
Record name AG-14361
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328543095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG-14361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AG-14361
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48N0U0K50I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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